molecular formula C4H3FN2 B1295296 2-Fluoropyrimidine CAS No. 31575-35-6

2-Fluoropyrimidine

Cat. No. B1295296
CAS RN: 31575-35-6
M. Wt: 98.08 g/mol
InChI Key: WAVYAFBQOXCGSZ-UHFFFAOYSA-N
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Description

2-Fluoropyrimidine derivatives, such as 5-fluorouracil (5-FU), are widely recognized for their role in cancer treatment. These compounds act by interfering with nucleic acid synthesis and function, which is crucial for cancer cell proliferation. The fluoropyrimidine moiety is incorporated into RNA and DNA, leading to cytotoxic effects that are beneficial in oncology .

Synthesis Analysis

The synthesis of 2-fluoropyrimidine derivatives can be approached through various methods. A notable synthesis route involves the use of α-CF3 aryl ketones to create 2,6-disubstituted 4-fluoropyrimidines, which serve as versatile building blocks in medicinal chemistry. This method is praised for its practicality and efficiency, yielding good to excellent results under mild conditions . Another synthetic pathway includes the regioselective substitution of 5-fluoropyrimidine to produce potential kinase inhibitors, highlighting the importance of protecting groups and palladium catalysis in achieving the desired substitution pattern .

Molecular Structure Analysis

The molecular structure of 2-fluoropyrimidine derivatives is critical for their biological activity. Structural variety in these compounds can significantly influence their anticancer properties. For instance, the presence of a hydrogen donor/acceptor domain, a hydrophobic aryl ring system, and an electron donor moiety on the thiazolopyrimidine ring are all factors that contribute to the anticancer activity of these molecules . Additionally, the synthesis of fluoroarene-2-aminopyrimidine silver(I) coordination polymers showcases the diverse structural possibilities and the impact of different counterions on the assembly and optical properties of these compounds .

Chemical Reactions Analysis

Fluoropyrimidines undergo various chemical reactions that are essential for their pharmacological effects. They can inhibit key enzymes such as thymidylate synthase and dihydropyrimidine dehydrogenase, which are involved in nucleotide synthesis and metabolism . The inhibition of these enzymes leads to the disruption of DNA and RNA synthesis, causing cell death in rapidly dividing cancer cells. Moreover, the incorporation of fluoropyrimidines into RNA and DNA can lead to the formation of cytotoxic metabolites that further contribute to their antitumor effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoropyrimidine derivatives are closely related to their pharmacokinetics and pharmacodynamics. For example, the cardiotoxicity associated with 5-fluorouracil and other fluoropyrimidines is a significant concern, as these drugs can cause vascular toxicity, angina pectoris, and coronary spasm . Understanding these properties is crucial for the safe and effective use of fluoropyrimidines in cancer treatment. Additionally, the pharmacogenetic variants in genes such as DPYD, TYMS, CDA, and MTHFR are predictors of fluoropyrimidine toxicity, which can influence the drug's safety profile and necessitate dose adjustments .

Scientific Research Applications

Application

2-Fluoropyrimidine, specifically Fluoropyrimidines (FPs), are chemotherapeutic agents widely used for the treatment of various solid tumors . They are part of the antimetabolite drug class and are used in the treatment of solid tumors, including gastrointestinal (colorectal, liver, and pancreatic), head and neck, and breast cancer .

Method of Application

Commonly prescribed FPs include 5-fluorouracil (5-FU) and its oral prodrugs capecitabine (CAP) and tegafur. Bioconversion of 5-FU prodrugs to 5-FU and subsequent metabolic activation of 5-FU are required for the formation of fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate, the active nucleotides through which 5-FU exerts its antimetabolite actions .

Results or Outcomes

A significant proportion of FP-treated patients develop severe or life-threatening, even fatal, toxicity. It is well known that FP-induced toxicity is governed by genetic factors, with dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in 5-FU catabolism, being currently the cornerstone of FP pharmacogenomics .

Sepsis Treatment

Application

2-Fluoropyrimidine-modified RNA Aptamers are used for Lipopolysaccharide Binding Protein (LBP) which plays an important role in the pathophysiology of sepsis .

Method of Application

Aptamers specific for murine LBP (mLBP) were isolated by in vitro selection from a library containing a 60-nucleotide randomized region. Modified RNA pools were transcribed in the presence of 2′-fluoro-modified pyrimidine nucleotides to stabilize transcripts against nuclease degradation .

Results or Outcomes

The selected aptamers adopt a “three-helix junction” architecture, presenting single-stranded 7-nt (5′-YGCTTCY) or 6-nt (5′-RTTTCY) consensus sequences in their core. The best binder (aptamer A011; Kd of 270 nM for binding to mLBP), characterized in more detail by structure probing and boundary analysis, was demonstrated to bind with high specificity to murine LBP .

Pharmacogenomic-guided Dosing

Application

Pharmacogenomic-guided dosing of fluoropyrimidines is an emerging field. It involves adjusting the dosage of fluoropyrimidines based on the patient’s genetic makeup .

Method of Application

This approach involves analyzing the patient’s genetic variations in genes implicated in fluoropyrimidine pharmacokinetics and pharmacodynamics. The most well-known gene in this context is dihydropyrimidine dehydrogenase (DPYD), which is the rate-limiting enzyme in 5-FU catabolism .

Results or Outcomes

By taking into account more gene variations in fluoropyrimidine dosing guidelines, it holds promise to improve fluoropyrimidine pharmacotherapy. This approach may lead to safer prescriptions and reduce the risk of severe or life-threatening toxicity .

Cardiotoxicity Study

Application

Fluoropyrimidines have been used for more than half a century, but their cardiotoxicity has not been well clarified. Therefore, studying the incidence and profile of fluoropyrimidine-associated cardiotoxicity (FAC) is another application .

Method of Application

This involves comprehensive literature data analysis to assess the incidence and profile of FAC .

Results or Outcomes

The results of such studies can provide valuable insights into the cardiotoxic effects of fluoropyrimidines and help in developing strategies to mitigate these effects .

Polygenic Algorithm Development

Application

Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD is being explored. The development of a polygenic algorithm is an emerging application .

Method of Application

This approach involves taking into account more gene variations in FP dosing guidelines. It focuses on FP toxicity risk and genetic effects on FP dose reductions .

Results or Outcomes

The future of FP dosing guidelines may be expanded to include a broader ethnicity-based genetic panel as well as genegene and gendergene interactions towards safer FP prescription .

Development of Oral Forms

Application

Efforts are being made to refashion the most common fluoropyrimidine, 5-FU, into pharmacokinetically predictable oral forms .

Method of Application

This involves the development of oral prodrugs of 5-FU that can be metabolized in the body to produce the active drug .

Results or Outcomes

The development of these oral forms could potentially improve the convenience and compliance of cancer chemotherapy .

Safety And Hazards

2-Fluoropyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed or inhaled .

Future Directions

Future research on 2-Fluoropyrimidine is likely to focus on pharmacogenomics. There is potential for the development of dosing guidelines that take into account variations in genes implicated in fluoropyrimidine pharmacokinetics and pharmacodynamics . This could lead to improved pharmacotherapy and safer prescription practices .

properties

IUPAC Name

2-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2/c5-4-6-2-1-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVYAFBQOXCGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185466
Record name Pyrimidine, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropyrimidine

CAS RN

31575-35-6
Record name 2-Fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31575-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-fluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
J Ruckman, LS Green, J Beeson, S Waugh… - Journal of Biological …, 1998 - ASBMB
Vascular endothelial growth factor (VEGF) has been implicated in the pathological induction of new blood vessel growth in a variety of proliferative disorders. Using the SELEX process (…
Number of citations: 949 www.jbc.org
EA Rollinson - Antiviral research, 1987 - Elsevier
The three 2′-fluoropyrimidine nucleosides 1-(2-deoxy-2-fluoro-β-d-arabinofuranosyl)-5-iodocytosine (FIAC), 1-(2-deoxy-2-fluoro-β-d-arabinofuranosyl)-5-iodouracil (FIAU), and 1-(2-…
Number of citations: 15 www.sciencedirect.com
PI Svirskaya, V Yedidia, CC Leznoff… - Journal of heterocyclic …, 1985 - Wiley Online Library
… analogs of 1 and 2 respectively, we were interested in preparing 2-amino-4-fluoropyrimidine (10a) and 4-amino-2fluoropyrimidine (Ila), fluoro analogs of 3a and 3b. Surprisingly, both …
Number of citations: 17 onlinelibrary.wiley.com
M Bremer - Advanced materials, 1995 - Wiley Online Library
Polar liquid crystals with strongly positive dielectric anisotropies are of continuing interest to the display industry because theyhelp to lower both the operating voltage and the total …
Number of citations: 28 onlinelibrary.wiley.com
C Gibson, H Kessler - Tetrahedron Letters, 2000 - Elsevier
… Since 2-fluoropyrimidine (5) exhibited in a kinetic study an approximately 100-fold higher … Remarkably, to our knowledge, the high reactive 2-fluoropyrimidine (5) has never been …
Number of citations: 9 www.sciencedirect.com
DF Smee, NL Campbell, TR Matthews - Antiviral research, 1985 - Elsevier
… The 2'-fluoropyrimidine nucleosides were much more inhibitory to cell replication than were the acyclic nucleosides in the assay, with FMAU being the most potent anticellular agent. …
Number of citations: 37 www.sciencedirect.com
J Chen, CD Paulse, RW Davis - Journal of Molecular Spectroscopy, 1990 - Elsevier
… principal moments of inertia, yield for 2-fluoropyrimidine a ground state inertial defect of 0.0 … have calculated model rotational constants for 2-fluoropyrimidine, by using the ring structural …
Number of citations: 6 www.sciencedirect.com
DJ Brown, P Waring - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… 2-Fluoropyrimidine and its 4-methyl and 4.6-dimethyl derivatives are made by diazotization of the … The resulting second-order rate constants (Table 2) indicated that 2-fluoropyrimidine re…
Number of citations: 17 pubs.rsc.org
DD Bly, MG Mellon - The Journal of Organic Chemistry, 1962 - ACS Publications
… 2-chloropyrimidine and 2-fluoropyrimidine.2-6 The chloro derivative is an important intermediate in the synthesis of certain biologically active compounds,6 by serving as a route to a …
Number of citations: 55 pubs.acs.org
V Veerisetty, NK Balasubramaniam, GA Gentry - Acta virologica, 1990 - europepmc.org
The 2'-fluoropyrimidine nucleoside analogs 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-… -2'-deoxyuridine (BVdU) and to the 2'-fluoropyrimidine analogs, as are HSV-2 and the HSV-…
Number of citations: 4 europepmc.org

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